molecular formula C20H25N9O5S B12374442 Methanesulfonic acid;7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one

Methanesulfonic acid;7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one

Cat. No.: B12374442
M. Wt: 503.5 g/mol
InChI Key: QOZPGMSTIBTSIC-UHFFFAOYSA-N
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Description

Methanesulfonic acid;7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[321]octan-3-yl)purin-8-one is a complex organic compound that features a unique combination of triazolo and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions are optimized to achieve high yield and regioselectivity. The process may involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazolo and pyridinyl moieties.

    Reduction: Reduction reactions may target the purinone ring, leading to the formation of various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo and pyridinyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Uniqueness: Methanesulfonic acid;7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[321]octan-3-yl)purin-8-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H25N9O5S

Molecular Weight

503.5 g/mol

IUPAC Name

methanesulfonic acid;7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one

InChI

InChI=1S/C19H21N9O2.CH4O3S/c1-11-5-16-21-10-22-27(16)9-14(11)23-18-20-6-15-17(24-18)28(19(29)25(15)2)26-7-12-3-4-13(8-26)30-12;1-5(2,3)4/h5-6,9-10,12-13H,3-4,7-8H2,1-2H3,(H,20,23,24);1H3,(H,2,3,4)

InChI Key

QOZPGMSTIBTSIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)N5CC6CCC(C5)O6.CS(=O)(=O)O

Origin of Product

United States

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